3-Nitrophenetole
Overview
Description
3-Nitrophenetole, also known as 1-ethoxy-3-nitrobenzene, is an organic compound with the molecular formula C8H9NO3. It is a nitroaromatic compound characterized by the presence of a nitro group (-NO2) attached to the benzene ring and an ethoxy group (-OCH2CH3) at the meta position relative to the nitro group. This compound is typically a yellowish liquid or solid, depending on the temperature, and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Nitrophenetole can be synthesized through several methods. One common method involves the nitration of phenetole (ethyl phenyl ether) using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process. The nitration yields a mixture of nitrophenetole isomers, which can be separated by fractional distillation or recrystallization .
Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of m-chloronitrobenzene with ethanol in the presence of a base such as sodium hydroxide and a phase transfer catalyst. The reaction is carried out at elevated temperatures (60-80°C) to achieve high yields and purity. This method is advantageous due to its efficiency and the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Nitrophenetole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like iron and hydrochloric acid.
Substitution: The ethoxy group can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions. For example, treatment with strong bases can lead to the formation of phenoxide ions, which can further react with electrophiles.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: 3-Aminophenetole.
Substitution: Various substituted phenetoles depending on the nucleophile used.
Oxidation: Products depend on the specific oxidizing agent and conditions used
Scientific Research Applications
3-Nitrophenetole is utilized in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals. Its reactivity makes it a valuable compound for studying substitution and reduction reactions.
Biology: It is used in the synthesis of bioactive molecules and as a probe in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: The compound is investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: It is employed in the production of specialty chemicals, including fragrances and flavoring agents
Mechanism of Action
The mechanism of action of 3-Nitrophenetole primarily involves its reactivity due to the presence of the nitro and ethoxy groups. The nitro group is an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. This property is exploited in various substitution reactions. Additionally, the nitro group can be reduced to an amino group, which can participate in further chemical transformations. The ethoxy group can also undergo cleavage or substitution, providing versatility in synthetic applications .
Comparison with Similar Compounds
4-Nitrophenetole: Similar in structure but with the nitro group at the para position. It has different reactivity and physical properties.
2-Nitrophenetole: The nitro group is at the ortho position, leading to distinct chemical behavior.
3-Nitroanisole: Similar structure with a methoxy group instead of an ethoxy group, affecting its reactivity and applications
Uniqueness: 3-Nitrophenetole is unique due to the specific positioning of the nitro and ethoxy groups, which influences its reactivity and the types of reactions it can undergo. Its meta-substitution pattern provides distinct electronic properties compared to its ortho and para isomers, making it valuable for specific synthetic applications .
Properties
IUPAC Name |
1-ethoxy-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-12-8-5-3-4-7(6-8)9(10)11/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOLBPDHVGDKGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40211153 | |
Record name | 3-Nitrophenetole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40211153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
621-52-3 | |
Record name | 1-Ethoxy-3-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=621-52-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitrophenetole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621523 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Ethoxy-3-nitrobenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5405 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Nitrophenetole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40211153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-nitrophenetole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.721 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-NITROPHENETOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ7G97VX6G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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